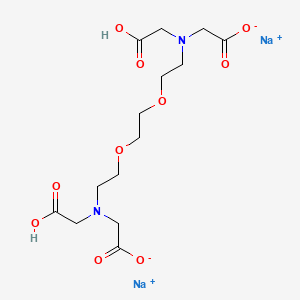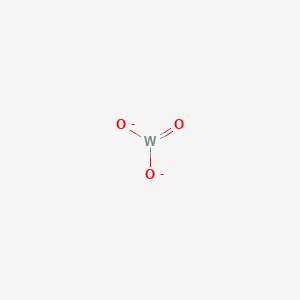![molecular formula C14H16N4O2 B13744590 4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline CAS No. 43152-01-8](/img/structure/B13744590.png)
4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline is an organic compound with the molecular formula C14H16N4O2. It is a derivative of azobenzene, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is notable for its vibrant color and is often used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminophenol in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2,5-dimethoxyaniline under alkaline conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reactant concentrations. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of pigments, dyes, and as a colorant in various materials.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, where the trans form converts to the cis form upon exposure to light. This property is exploited in applications such as photoresponsive materials and molecular switches. The compound can also interact with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Aminoazobenzene
- N,N-Dimethyl-4,4′-azodianiline
- Azobenzene
- 2,2′-Dihydroxyazobenzene
Uniqueness
4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline is unique due to the presence of methoxy groups on the aromatic rings, which influence its electronic properties and reactivity. This structural feature distinguishes it from other azobenzene derivatives and contributes to its specific applications in various fields.
Properties
CAS No. |
43152-01-8 |
|---|---|
Molecular Formula |
C14H16N4O2 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
4-[(4-aminophenyl)diazenyl]-2,5-dimethoxyaniline |
InChI |
InChI=1S/C14H16N4O2/c1-19-13-8-12(14(20-2)7-11(13)16)18-17-10-5-3-9(15)4-6-10/h3-8H,15-16H2,1-2H3 |
InChI Key |
QRARLCYNSHOFEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)N=NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



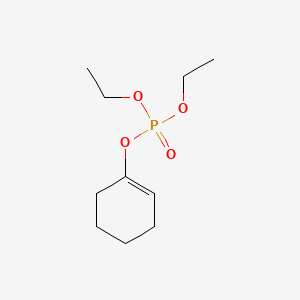
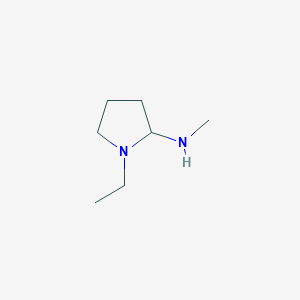
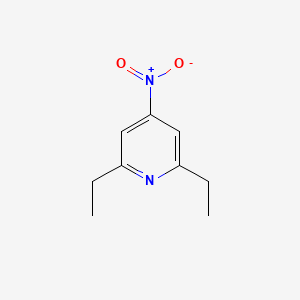
![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)
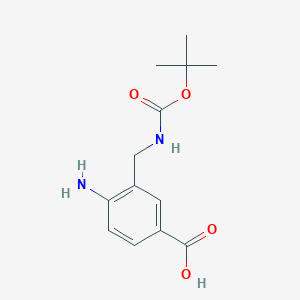

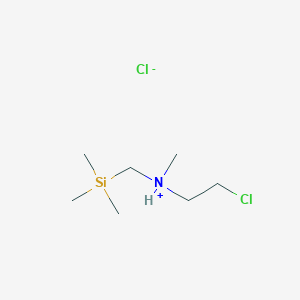
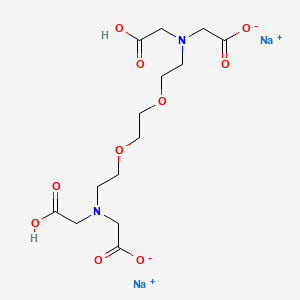
![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
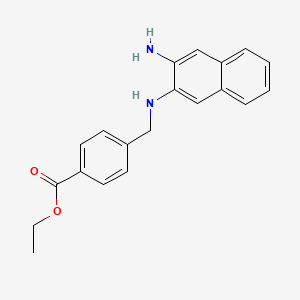
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
